6-Fluoro-5-nitroisoquinoline

Vue d'ensemble

Description

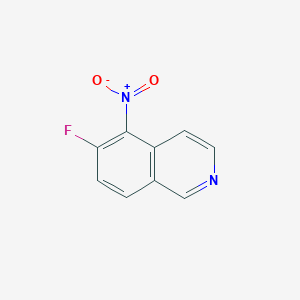

6-Fluoro-5-nitroisoquinoline is a laboratory chemical used for scientific research and development . It is a compound with the molecular formula C9H5FN2O2 .

Synthesis Analysis

Fluorinated isoquinolines, such as this compound, have been synthesized using a variety of methods. These include noncatalyzed and transition metal catalyzed synthetic approaches to assemble isoquinoline derivatives that are ring-fluorinated . The synthesis of these compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 192.15 g/mol . The InChI code for this compound is not available .Applications De Recherche Scientifique

Antimalarial Drug Synthesis

6-Fluoro-5-nitroisoquinoline has been explored in the synthesis of antimalarial drugs. For instance, O’Neill, Storr, and Park (1998) investigated the synthesis of 5-fluoroprimaquine, an antimalarial compound, using this compound as an intermediate. The synthesis involved several steps, including the Skraup reaction, to produce the desired antimalarial agent (O’Neill, Storr, & Park, 1998).

Hypoxia-Selective Imaging and Prodrugs

Rajapakse et al. (2013) described the use of 6-nitroquinoline, a compound related to this compound, in detecting hypoxic cells in solid tumors. This study highlighted the potential of nitroaryl compounds, like this compound, in designing hypoxia-selective imaging agents and prodrugs (Rajapakse et al., 2013).

Radiofluorination for PET Imaging

Collier et al. (2017) and Hopewell et al. (2019) conducted studies on the radiofluorination of this compound derivatives for positron emission tomography (PET) imaging of neurofibrillary tangles in the brain, which are associated with Alzheimer's disease. These studies are significant for the development of diagnostic tools in neurology (Collier et al., 2017); (Hopewell et al., 2019).

Antibacterial Properties

Al-Hiari et al. (2007) and Al-Trawneh et al. (2010) explored the antibacterial properties of 8-nitrofluoroquinolone derivatives and fluoroquinolones, which are structurally related to this compound. These compounds showed promising antibacterial activity against various bacterial strains, highlighting the potential of this compound derivatives in antimicrobial research (Al-Hiari et al., 2007); (Al-Trawneh et al., 2010).

Organic Synthesis and Chemistry

In the field of organic chemistry, Achmatowicz et al. (2008) described the vicarious nucleophilic substitution of nitroheteroaryls, including this compound, illustrating its role in synthetic organic chemistry (Achmatowicz et al., 2008).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that fluorinated isoquinolines, a class of compounds to which 6-fluoro-5-nitroisoquinoline belongs, have unique characteristics such as biological activities and light-emitting properties . These properties suggest that the compound may interact with its targets in a specific manner, leading to changes in cellular processes.

Biochemical Pathways

Fluorinated isoquinolines are known to exhibit various bioactivities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the biological activities associated with fluorinated isoquinolines, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

6-fluoro-5-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEFZZDPYSVNLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2917882.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2917883.png)

![N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2917886.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2917888.png)

![2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2917890.png)

![5-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2917893.png)

![3,3-Dimethyl-1-[4-(trifluoromethyl)thiophene-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2917896.png)